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Compound of Interest

Compound Name:
2-Bromo-1-(2-methoxy-4-

methylphenyl)ethanone

CAS No.: 145964-98-3

Cat. No.: B128837

Get Quote

An In-depth Technical Guide to α-Bromo-2'-methoxy-4'-methylacetophenone and its Key

Analogues

Abstract
This technical guide provides a comprehensive analysis of α-bromo-2'-methoxy-4'-

methylacetophenone, a substituted α-bromoacetophenone. Due to the limited direct literature

on this specific multi-substituted compound, this document establishes a predictive framework

by conducting an in-depth comparative analysis of two closely related, well-documented

analogues: 2-Bromo-4'-methoxyacetophenone and 2-Bromo-4'-methylacetophenone. By

examining their physicochemical properties, spectroscopic signatures, synthesis, and reactivity,

we extrapolate the expected characteristics and synthetic utility of the target compound. This

guide is intended for researchers, chemists, and drug development professionals who require a

deep understanding of this class of compounds for application in complex organic synthesis.
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α-Bromoacetophenones are a class of α-haloketones that serve as highly versatile

intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group

creates a potent electrophilic site, making them valuable precursors for the construction of a

wide array of molecular architectures, including many pharmaceutical agents and heterocyclic

systems[1]. The specific substituents on the aromatic ring—in this case, a methoxy and a

methyl group—can significantly modulate the compound's reactivity, stability, and solubility,

influencing its application in targeted synthetic pathways.

This guide will focus on the target molecule, α-bromo-2'-methoxy-4'-methylacetophenone, by

dissecting the properties of its constituent-substituted analogues.

Analogue A: 2-Bromo-4'-methoxyacetophenone (4-MPB): Features the electron-donating

methoxy group, influencing the reactivity of the aromatic ring and the carbonyl.

Analogue B: 2-Bromo-4'-methylacetophenone (4-MTPB): Features the electron-donating and

sterically influential methyl group.

By understanding these two compounds, we can build a reliable profile for the target molecule.

Physicochemical and Spectroscopic Properties: A
Comparative Analysis
The physical and spectral properties are fundamental to a compound's identification, purity

assessment, and handling. The data for the two primary analogues are summarized below,

providing a basis for predicting the properties of α-bromo-2'-methoxy-4'-methylacetophenone.

Physical Properties
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Property
2-Bromo-4'-
methoxyacetophen
one (Analogue A)

2-Bromo-4'-
methylacetopheno
ne (Analogue B)

Predicted: α-
bromo-2'-methoxy-
4'-
methylacetopheno
ne

IUPAC Name

2-bromo-1-(4-

methoxyphenyl)ethan

one[2]

2-bromo-1-(4-

methylphenyl)ethanon

e[3]

2-bromo-1-(2-

methoxy-4-

methylphenyl)ethanon

e

Synonyms

4-Methoxyphenacyl

bromide, p-

Methoxyphenacyl

bromide[2][4]

4-Methylphenacyl

bromide, p-

Methylphenacyl

bromide[3][5]

2-Methoxy-4-

methylphenacyl

bromide

CAS Number 2632-13-5[2][6] 619-41-0[3][7] Not available

Molecular Formula C₉H₉BrO₂[2][6] C₉H₉BrO[7][8] C₁₀H₁₁BrO₂

Molecular Weight 229.07 g/mol [2][6] 213.07 g/mol [7][8] 243.10 g/mol

Appearance

Off-white to light

brown or light cream

crystalline solid[6][9]

White to light yellow

crystal powder[10][11]

Expected to be a

white to yellowish

crystalline solid

Melting Point 69-71 °C[6][12] 45-49 °C[10]
Expected to be in the

range of 40-70 °C

Boiling Point
Not readily available

(decomposes)

238-239 °C or 105 °C

at 0.1 mmHg[10]

Expected to be high,

likely requires vacuum

distillation

Solubility

Soluble in DMSO,

methanol, and most

organic solvents;

partly miscible in

water[6].

Soluble in organic

solvents like ethyl

acetate.

Expected to be

soluble in common

organic solvents.
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Spectroscopic data is critical for structural elucidation. Below is a summary of key spectral

features for the analogues and the predicted shifts for the target compound.

Technique
2-Bromo-4'-
methoxyacetophen
one (Analogue A)

2-Bromo-4'-
methylacetopheno
ne (Analogue B)

Predicted Features
for α-bromo-2'-
methoxy-4'-
methylacetopheno
ne

¹H NMR

δ ~7.97 (d, 2H, Ar-H

ortho to C=O), ~6.96

(d, 2H, Ar-H meta to

C=O), ~4.40 (s, 2H, -

CH₂Br), ~3.88 (s, 3H,

-OCH₃)[13].

δ ~7.86 (d, 2H, Ar-H

ortho to C=O), ~7.25

(d, 2H, Ar-H meta to

C=O), ~4.40 (s, 2H, -

CH₂Br), ~2.41 (s, 3H,

Ar-CH₃)[14].

- -CH₂Br: Singlet

around δ 4.4-4.5

ppm.- -OCH₃: Singlet

around δ 3.9 ppm.- Ar-

CH₃: Singlet around δ

2.4 ppm.- Aromatic

Protons: Complex

splitting pattern due to

asymmetric

substitution, likely 3

distinct signals in the

δ 6.8-7.8 ppm range.

IR Spectroscopy

Strong C=O stretch

~1690 cm⁻¹[15]. C-O-

C stretch for methoxy

group. C-Br stretch.

Strong C=O stretch

~1680-1700 cm⁻¹. C-

Br stretch[3][16].

- C=O Stretch: A

strong absorption

band around 1680-

1700 cm⁻¹.- C-O-C

Stretch: Characteristic

ether stretches.- C-Br

Stretch: Typically

found in the fingerprint

region (500-700

cm⁻¹).

Mass Spec.

M⁺ at m/z 228/230

(characteristic

bromine isotope

pattern)[2].

M⁺ at m/z 212/214

(bromine isotope

pattern)[17].

M⁺ at m/z 242/244,

reflecting the

molecular weight and

the 1:1 isotopic ratio

of ⁷⁹Br and ⁸¹Br.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://m.chemicalbook.com/SpectrumEN_2632-13-5_1HNMR.htm
https://www.rsc.org/suppdata/ob/c3/c3ob40277k/c3ob40277k.pdf
https://zenodo.org/records/5843249/files/469-471.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_-methylacetophenone
https://www.chemicalbook.com/SpectrumEN_619-41-0_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-bromo-p-methoxyacetophenone
https://m.chemicalbook.com/SpectrumEN_619-41-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Reaction Mechanisms
The primary route to α-bromoacetophenones is through the selective α-bromination of the

corresponding acetophenone precursor.

Proposed Synthesis of α-bromo-2'-methoxy-4'-
methylacetophenone
The synthesis would logically proceed via the bromination of 2'-methoxy-4'-

methylacetophenone.

Step 1: Precursor Synthesis (Friedel-Crafts Acylation)

Step 2: α-Bromination

3-Methoxytoluene

2'-Methoxy-4'-methylacetophenone

AlCl₃

Acetyl Chloride / Acetic Anhydride

Lewis Acid Catalyst

2'-Methoxy-4'-methylacetophenone

α-bromo-2'-methoxy-4'-methylacetophenone

Solvent (e.g., MeOH, CH₃COOH)

Bromine (Br₂) or NBS

Reaction
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Click to download full resolution via product page

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocol: α-Bromination
This protocol is a generalized procedure adapted from methods used for the synthesis of the

analogues[7][12]. Causality: The choice of brominating agent and solvent is critical. Using

molecular bromine in a solvent like methanol or acetic acid facilitates the reaction, often via an

acid-catalyzed enolization mechanism[15]. N-Bromosuccinimide (NBS) is a safer alternative to

liquid bromine and is effective for α-bromination of ketones.

Protocol: Synthesis of α-bromoacetophenone derivatives

Dissolution: Dissolve the precursor acetophenone (1.0 eq) in a suitable solvent (e.g.,

methanol, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer

and a dropping funnel. The flask should be placed in an ice bath to control the initial reaction

temperature.

Brominating Agent Addition: Prepare a solution of the brominating agent (e.g., Br₂ or NBS,

1.0-1.1 eq) in the same solvent. Add this solution dropwise to the stirred acetophenone

solution over 1-2 hours. Rationale: Slow addition is crucial to prevent overheating and the

formation of di-brominated byproducts.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed (typically 2-5 hours).

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the

product. If an acidic solvent was used, neutralize the aqueous solution carefully with a base

like sodium bicarbonate.

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it

with cold water. The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol, hexane/ethyl acetate) to yield the pure α-bromoacetophenone

derivative.
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Reactivity and Synthetic Applications
The synthetic utility of α-bromo-2'-methoxy-4'-methylacetophenone stems from the high

reactivity of the C-Br bond, which is activated by the adjacent carbonyl group.

Synthetic Products

α-bromo-2'-methoxy-4'-methylacetophenone

Substituted Ketones / Ethers
(via SN2 Reaction)

Nu- (e.g., RO-, RNH₂)

Epoxides
(Darzens Condensation)Aldehyde/Ketone, Base

Thiazoles / Imidazoles
(Hantzsch Synthesis)

Thioamide / Amidine

Esters
(Favorskii Rearrangement)

Base (e.g., RO-)

Click to download full resolution via product page

Caption: Key reaction pathways for α-bromoacetophenone intermediates.

Key Applications
Pharmaceutical Intermediates: These compounds are crucial building blocks for various

pharmaceuticals. For instance, 2-Bromo-4'-methoxyacetophenone is used in the synthesis of

the antiarrhythmic drug butopamine and the estrogen-like drug raloxifene[12]. The target

compound would be a valuable intermediate for creating analogues of these drugs with

modified pharmacokinetic profiles.

Heterocyclic Synthesis: They are key reactants in the Hantzsch thiazole synthesis and

similar reactions to form five-membered heterocyclic rings, which are common motifs in

bioactive molecules.
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Protecting Groups: The p-methoxyphenacyl group, derived from Analogue A, is used as a

photolabile protecting group for carboxylic acids[12].

Analytical Methodologies
Ensuring the purity of the synthesized compound is paramount. High-Performance Liquid

Chromatography (HPLC) is a standard method for this purpose.

Protocol: HPLC Purity Analysis

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like

formic or phosphoric acid for better peak shape) is a good starting point[18]. For example, a

gradient from 30% to 90% acetonitrile over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the aromatic ketone shows strong

absorbance (e.g., 254 nm or 280 nm).

Validation: The method is validated by injecting a known standard to determine the retention

time and performing a spike-and-recovery experiment to ensure accuracy. The purity is

determined by the area percentage of the main peak.

Safety, Handling, and Storage
α-Bromoacetophenones are hazardous materials and must be handled with appropriate care.

Hazards: These compounds are classified as corrosive and are lachrymators (tear-inducing

agents)[4][9]. They can cause severe skin and eye burns[4][19][20]. They are also harmful if

swallowed, inhaled, or in contact with skin[19].

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection

(safety goggles and face shield)[4].
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Handling: Avoid creating dust. Use a closed system for transfers whenever possible[9]. In

case of contact, immediately flush eyes or skin with copious amounts of water for at least 15

minutes and seek immediate medical attention[4][20].

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like

strong bases and oxidizing agents[4][20]. The container should be kept tightly closed, and

refrigeration is often recommended (Store below 4°C/39°F)[4].

Conclusion
While direct experimental data for α-bromo-2'-methoxy-4'-methylacetophenone is not widely

published, a robust and scientifically sound profile can be constructed by analyzing its close

structural analogues. This guide has established that the target compound is expected to be a

crystalline solid, readily synthesized via α-bromination of its acetophenone precursor. Its true

value lies in its potential as a versatile synthetic intermediate, combining the electronic effects

of a methoxy group and the steric/electronic influence of a methyl group. The protocols and

data presented herein provide a solid foundation for researchers to synthesize, characterize,

and safely utilize this compound in the pursuit of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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